molecular formula C8H12O3 B1580542 Ethyl 1-acetylcyclopropanecarboxylate CAS No. 32933-03-2

Ethyl 1-acetylcyclopropanecarboxylate

Cat. No.: B1580542
CAS No.: 32933-03-2
M. Wt: 156.18 g/mol
InChI Key: DISZFIFAESWGBI-UHFFFAOYSA-N
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Description

Ethyl 1-acetylcyclopropanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a colorless to light yellow liquid that is used in various chemical reactions and research applications. The compound is known for its unique cyclopropane ring structure, which imparts significant ring strain and reactivity.

Mechanism of Action

Ethyl 1-acetylcyclopropanecarboxylate

is a chemical compound with the molecular formula C8H12O3 . It’s a liquid at room temperature .

Pharmacokinetics

The compound has a high gastrointestinal absorption and is BBB permeant .

Solubility

The compound is very soluble, with a solubility of 16.6 mg/ml . This could influence its distribution in the body and its ability to reach its target sites.

Safety

The compound has been classified with the signal word “Warning”, and hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

Ethyl 1-acetylcyclopropanecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, such as those in the one-carbon metabolism pathway . These interactions often involve the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which are important to consider in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response . High doses of this compound can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be metabolized through the one-carbon metabolism pathway, which is critical for the biosynthesis of amino acids, nucleotides, and other essential biomolecules . These metabolic interactions can influence the overall metabolic flux and levels of various metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Ethyl 1-acetylcyclopropanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 1,2-dibromoethane in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO). This reaction results in the formation of the cyclopropane ring . Another method involves the use of sulfonium salts and cycloalkane-1,3-diones, which can be reacted under mild conditions to produce the desired compound .

Chemical Reactions Analysis

Ethyl 1-acetylcyclopropanecarboxylate undergoes various chemical reactions due to the presence of the cyclopropane ring and ester functional groups. Some common reactions include:

Scientific Research Applications

Ethyl 1-acetylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 1-acetylcyclopropanecarboxylate can be compared with other cyclopropane-containing compounds such as:

This compound is unique due to its combination of a cyclopropane ring, acetyl group, and ester functionality, which imparts distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

ethyl 1-acetylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISZFIFAESWGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283820
Record name Ethyl 1-acetylcyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32933-03-2
Record name 32933-03-2
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Record name Ethyl 1-acetylcyclopropanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-acetylcyclopropane-1-carboxylate
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Synthesis routes and methods I

Procedure details

To 10.4 g of ethyl acetoacetate were added 15 g of 1,2-dibromoethane, 23 g of potassium carbonate, and 150 ml of N,N-dimethylformamide (DMF), and the mixture was stirred at room temperature for 2 days. Any insoluble matter was removed by filtration, and the filtrate was evaporated to dryness under reduced pressure. To the residue was added water, and the mixture was extracted with chloroform. The chloroform extract was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The resulting pale yellow oily substance was subjected to distillation under reduced pressure to obtain 7.5 g of ethyl 1-acetyl-1-cyclopropanecarboxylate having a boiling point of 70 to 71° C./2 to 3 mmHg.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl acetoacetate (100 g, 0.77 mol) was dissolved in acetone (500 ml). To the thus obtained solution was added dibromoethane (361 g, 1.92 mol) and potassium carbonate (266 g, 1.92 mol) and the mixture was heated under reflux for 4 days. After filtering off insoluble matter, the filtrate was distilled under reduced pressure (80° C./8 mmHg) to obtain 78.1 g (65.1%) of the title compound as a colorless oily substance.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
361 g
Type
reactant
Reaction Step Two
Quantity
266 g
Type
reactant
Reaction Step Two
Yield
65.1%

Synthesis routes and methods III

Procedure details

A total of 165.6 g of potassium carbonate, 390.0 g of 1,2-dichloroethane, 234.0 g of N,N-dimethylacetamide, 5.0 g of potassium iodide, and 78.0 g of ethyl acetoacetate were mixed, followed by a reaction at 100° C. for 4 hours. The reaction mixture was cooled to room temperature and was filtrated, the resulting filtrate was washed with two portions of 5% by weight hydrochloric acid, and the organic layer was washed with water. The organic layer was then concentrated under a reduced pressure to distill off 1,2-dichloroethane, was subjected to distillation under a reduced pressure and thereby yielded 31.7 g of ethyl 1-acetyl-1-cyclopropanecarboxylate as a colorless liquid as a fraction at 80° C./20 mmHg.
Quantity
165.6 g
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
234 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-acetylcyclopropanecarboxylate
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Customer
Q & A

Q1: What is the significance of Ethyl 1-acetylcyclopropanecarboxylate in the synthesis of DQ-113?

A1: this compound serves as a crucial starting material in the synthesis of DQ-113 []. The compound participates in a Reformatsky reaction with ethyl bromofluoroacetate. This reaction forms a key intermediate that ultimately leads to the formation of the C-7 substituent in DQ-113. This synthetic route is advantageous as it avoids the use of expensive fluorinating agents and low-temperature conditions [].

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